molecular formula C15H11FO4 B6405062 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261928-73-7

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405062
CAS RN: 1261928-73-7
M. Wt: 274.24 g/mol
InChI Key: WGCDSJZCIPVIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid (6-FMB) is an organic compound with a molecular formula of C13H10FNO4. It is a colorless to white crystalline solid that is insoluble in water and has a melting point of about 109°C. 6-FMB has been used in a wide range of scientific research applications, including chemical synthesis, drug development, and biochemistry.

Scientific Research Applications

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as 6-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid derivatives and 6-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid esters. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antineoplastic agents, and antibiotics. In addition, 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is thought to act by modulating the activity of enzymes involved in the synthesis and metabolism of various compounds, such as COX-2. In addition, 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is believed to interact with certain receptors in the body, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of prostaglandins. In addition, 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines. Furthermore, 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to modulate the activity of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.

Advantages and Limitations for Lab Experiments

The use of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is insoluble in water, which can make it difficult to dissolve and use in aqueous solutions. In addition, its low solubility can make it difficult to achieve a uniform concentration in a solution.

Future Directions

The use of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and in the synthesis of biologically active compounds. In addition, it is likely to be used in the study of various biochemical and physiological processes, such as inflammation and neurotransmission. Finally, it is likely to be used in the development of new methods for the synthesis of compounds, such as 6-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid derivatives and 6-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid esters.

Synthesis Methods

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylacetic acid with 2-bromo-6-fluorobenzoic acid in the presence of a base. This reaction yields 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% and 2-bromo-4-methoxycarbonylphenylacetic acid as the main products. The second step involves the purification of 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% by recrystallization from a suitable solvent.

properties

IUPAC Name

2-fluoro-6-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-7-5-9(6-8-10)11-3-2-4-12(16)13(11)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCDSJZCIPVIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690712
Record name 3-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-73-7
Record name 3-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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